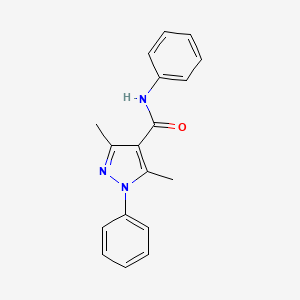
3,5-dimethyl-N,1-diphenylpyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-N,1-diphenylpyrazole-4-carboxamide is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their diverse pharmacological properties and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N,1-diphenylpyrazole-4-carboxamide typically involves the reaction of 3,5-dimethylpyrazole with benzoyl chloride derivatives under controlled conditions. One common method includes the use of hydrazine monohydrochloride and ketones or aldehydes to form pyrazoline intermediates, which are then oxidized to yield pyrazoles . The reaction conditions often involve mild temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-N,1-diphenylpyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like bromine, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
3,5-Dimethyl-N,1-diphenylpyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its anticonvulsant activity and potential use in treating neurological disorders.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N,1-diphenylpyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit the activities of human monoamine oxidase isoforms, which play a role in neurological functions .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler derivative with similar structural features but different biological activities.
1,3-Diphenylpyrazole: Another pyrazole derivative with distinct pharmacological properties.
N-Phenylpyrazole: Known for its use in various medicinal applications.
Uniqueness
3,5-Dimethyl-N,1-diphenylpyrazole-4-carboxamide stands out due to its unique combination of structural features and diverse applications. Its ability to undergo various chemical reactions and its potential in multiple scientific fields make it a compound of significant interest .
Properties
IUPAC Name |
3,5-dimethyl-N,1-diphenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-13-17(18(22)19-15-9-5-3-6-10-15)14(2)21(20-13)16-11-7-4-8-12-16/h3-12H,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYKIIGOMZSOGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-1,4-thiazinane 1,1-dioxide](/img/structure/B7480616.png)
![N-[(3,4-dimethylphenyl)carbamoyl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7480618.png)
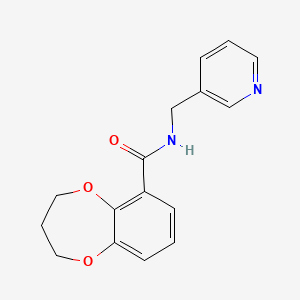
![3-[(4-Acetyl-1,4-diazepan-1-yl)methyl]benzonitrile](/img/structure/B7480633.png)
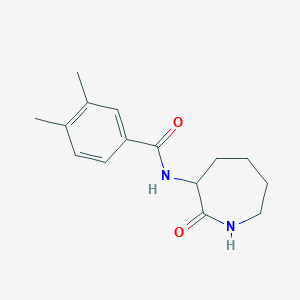
![3-[(4-Chlorophenyl)sulfanylmethyl]-5-(4-methylthiadiazol-5-yl)-1,2,4-oxadiazole](/img/structure/B7480644.png)

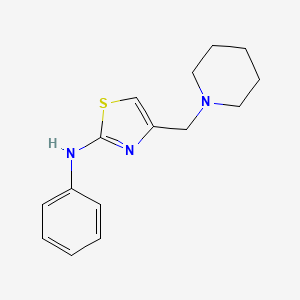

![N-[4-(thiadiazol-4-yl)phenyl]acetamide](/img/structure/B7480658.png)
![N'-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbohydrazide](/img/structure/B7480662.png)
![1-[2-(2-Chloroanilino)thiazole-4-yl]ethanone](/img/structure/B7480673.png)
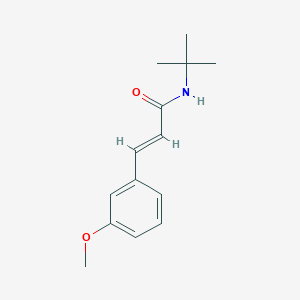
![[1-(Cyclobutanecarbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7480704.png)
